molecular formula C26H24N4O4 B11112922 2-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

2-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11112922
M. Wt: 456.5 g/mol
InChI Key: WUDDLESZYMTWFO-UHFFFAOYSA-N
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Description

2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound, with its intricate structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the formation of the hydrazone linkage and subsequent coupling with the benzamide moiety. The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide apart is its unique combination of functional groups and the potential for diverse biological activities. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-2-methoxybenzamide

InChI

InChI=1S/C26H24N4O4/c1-34-22-14-8-6-12-20(22)25(32)27-17-23(31)28-29-24-19-11-5-7-13-21(19)30(26(24)33)16-15-18-9-3-2-4-10-18/h2-14,33H,15-17H2,1H3,(H,27,32)

InChI Key

WUDDLESZYMTWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O

Origin of Product

United States

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